methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
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Overview
Description
methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate is a derivative of daniellic acid, a naturally occurring compound isolated from the plant Daniellia oliveri. This compound is known for its diverse biological activities, including antimicrobial and cytotoxic properties . This compound is a methyl ester derivative, which enhances its solubility and stability, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of daniellic acid methyl typically involves the esterification of daniellic acid. One common method is the Fischer esterification, where daniellic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester .
Industrial Production Methods
Industrial production of daniellic acid methyl follows similar principles but on a larger scale. The process involves the continuous esterification of daniellic acid with methanol, using a fixed-bed reactor and an acid catalyst. The reaction conditions are optimized to achieve high yield and purity of the methyl ester .
Chemical Reactions Analysis
Types of Reactions
methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to daniellic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields daniellic acid.
Substitution: Forms various substituted esters depending on the nucleophile used.
Scientific Research Applications
methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and cytotoxic properties.
Medicine: Investigated for potential therapeutic uses, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of daniellic acid methyl involves its interaction with various molecular targets. It has been shown to inhibit tyrosinase activity, which is crucial for melanin production. This inhibition occurs through a noncompetitive mixed-type mechanism, reducing melanin production without affecting cell viability . Additionally, its antioxidant properties contribute to its cytotoxic effects on tumor cells .
Comparison with Similar Compounds
Similar Compounds
- Polyalthic acid methyl ester
- Kaurenoic acid methyl ester
- Mandelic acid methyl ester
Uniqueness
methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate stands out due to its unique combination of antimicrobial, cytotoxic, and anti-melanogenesis properties. Unlike other similar compounds, it exhibits a broader spectrum of biological activities, making it a versatile compound for various research applications .
Properties
CAS No. |
1238-98-8 |
---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C21H30O3/c1-15-6-9-18-20(2,11-5-12-21(18,3)19(22)23-4)17(15)8-7-16-10-13-24-14-16/h10,13-14,17-18H,1,5-9,11-12H2,2-4H3/t17-,18+,20+,21-/m1/s1 |
InChI Key |
DCZZBGIVZGGJDO-YXYSEUPNSA-N |
SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)OC |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CCC(=C)[C@H]2CCC3=COC=C3)(C)C(=O)OC |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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